19-Hydroxytestosterone

Aromatase Estrogen Biosynthesis Steroid Metabolism

19-Hydroxytestosterone (19-OHT) is the obligatory first intermediate in androgen aromatization. Unlike testosterone, it directly feeds into the terminal aromatization step without prior 19-hydroxylation, making it essential for dissecting CYP19A1 kinetics and inhibitor mechanisms. With negligible peripheral androgenic activity, it is the precise tool for mapping tissue-specific estrogen biosynthesis and validating LC-MS/MS steroid panels. Procure authenticated 19-OHT to advance your endocrine, neuroactive steroid, or breast cancer research.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 2126-37-6
Cat. No. B1204608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxytestosterone
CAS2126-37-6
Synonyms17 beta,19-dihydroxyandrost-4-en-3-one
19-hydroxytestosterone
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CO
InChIInChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-17,20,22H,2-9,11H2,1H3/t14-,15-,16-,17-,18-,19+/m0/s1
InChIKeyYLTCTXBDDHSLCS-KOUJMVCDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Hydroxytestosterone (CAS 2126-37-6): A 19-Hydroxylated Testosterone Metabolite and Aromatase Intermediate for Steroid Biochemistry Research


19-Hydroxytestosterone (19-OHT, CAS 2126-37-6) is a 3-oxo-Δ4-steroid and a C19-hydroxylated derivative of testosterone, serving as the obligatory first intermediate in the aromatase (CYP19A1)-catalyzed conversion of androgens to estrogens [1]. It functions as both an endogenous metabolite and a synthetic tool for investigating steroidogenic enzyme mechanisms, particularly the aromatization pathway [2]. The compound's unique position at the branch point between androgen signaling and estrogen biosynthesis renders it a critical probe for dissecting tissue-specific steroid metabolism [3].

Why 19-Hydroxytestosterone (CAS 2126-37-6) Cannot Be Replaced by Generic Testosterone or 19-Nortestosterone in Mechanistic Studies


19-Hydroxytestosterone exhibits a fundamentally divergent pharmacological and metabolic profile compared to its closest structural analogs, testosterone and 19-nortestosterone (nandrolone). While testosterone acts as a potent androgen receptor (AR) agonist and 19-nortestosterone demonstrates anabolic activity with reduced androgenic effects, 19-OHT displays negligible peripheral androgenic activity at doses up to 1800 µg in rodent models [1]. Furthermore, 19-OHT fails to suppress luteinizing hormone (LH) release from the pituitary, in stark contrast to testosterone's robust negative feedback activity [2]. Crucially, 19-OHT serves as the direct substrate for aromatase, occupying a unique metabolic niche that neither testosterone nor 19-nortestosterone can fulfill without prior enzymatic 19-hydroxylation [3]. These profound functional differences preclude the simple interchange of these compounds in experimental systems designed to interrogate aromatase activity, steroid hydroxylase specificity, or androgen-independent signaling pathways.

Quantitative Comparative Evidence for 19-Hydroxytestosterone (2126-37-6) Differentiation


Aromatase Substrate Activity: 19-Hydroxytestosterone Directly Feeds Estradiol Biosynthesis

19-Hydroxytestosterone functions as a direct substrate for human aromatase (CYP19A1), producing estradiol in human ovarian microsomes. While the Km of aromatase for testosterone is 0.21 µM, 19-OHT is also converted to estradiol with equivalent susceptibility to inhibition by 4-hydroxyandrostenedione (4-OHA; Ki = 35 nM) [1]. This establishes 19-OHT as an operational intermediate that bypasses the rate-limiting 19-hydroxylation step, making it uniquely suited for probing aromatase kinetics independent of hydroxylase activity.

Aromatase Estrogen Biosynthesis Steroid Metabolism

Peripheral Androgenic Activity: 19-Hydroxytestosterone Exhibits Negligible Androgen Receptor Agonism

In direct comparative studies, 19-hydroxytestosterone (19HT) and its 5α-reduced metabolite (5α-19HT) demonstrated negligible stimulatory effects on androgen target organs in castrated rats, in contrast to testosterone [1]. Specifically, 19HT at doses up to 1800 µg every other day produced no measurable peripheral androgenic effect, whereas testosterone maintains robust trophic activity on the prostate and seminal vesicles [2]. This near-complete lack of classical androgenic activity distinguishes 19-OHT from testosterone and even from 19-nortestosterone, which retains significant anabolic and androgenic properties.

Androgen Receptor Anabolic Activity Selectivity

Central Nervous System Effects: Failure to Maintain Male Sexual Behavior

In behavioral pharmacology assays, 19-hydroxytestosterone (19-OHT) failed to maintain ejaculatory performance in castrated male rats, in contrast to testosterone, which fully restored mating behavior [1]. While animals treated with 19-OHT that did ejaculate exhibited refractory periods similar to intact and testosterone-treated groups, the overall failure to sustain ejaculatory behavior supports the hypothesis that testosterone requires aromatization to estradiol in the brain to exert its full behavioral effects—a conversion that 19-OHT, despite being an aromatase substrate, does not effectively achieve in vivo under these conditions [2].

Neuroendocrinology Sexual Behavior Aromatization Hypothesis

Pituitary Feedback Regulation: Inability to Suppress Luteinizing Hormone (LH) Release

19-Hydroxytestosterone (19HT) at doses of 1 mg/day and 2 mg/day failed to prevent compensatory ovarian hypertrophy in unilaterally ovariectomized rats, a functional assay for LH suppression [1]. In the same study, testosterone at 1 mg/day effectively inhibited ovarian hypertrophy, demonstrating intact negative feedback on gonadotropin secretion. This indicates that 19-hydroxylation of the steroid A-ring ablates the compound's ability to engage central feedback mechanisms, a property not shared by testosterone or even the structurally distinct 19-nortestosterone.

Hypothalamic-Pituitary-Gonadal Axis LH Negative Feedback

Tissue-Specific Secretion and Accumulation: Quantitative Differences in Endogenous Production

In porcine testicular physiology, 19-hydroxytestosterone is secreted in greater quantities than its 17-keto counterpart, 19-hydroxyandrostenedione, in testicular vein blood [1]. Specifically, 19-OHT was identified as a quantitatively significant metabolite of androstenedione in Leydig cell incubations, with concentrations exceeding those of 19-hydroxyandrostenedione. This contrasts with the adrenal origin often associated with 19-hydroxyandrogens and highlights a species-specific, testis-predominant biosynthetic route.

Leydig Cells Testicular Secretion Steroidogenesis

Brain 19-Hydroxylation: Accumulation of 19-Hydroxyandrogens Exceeds Aromatization Products

In the rat brain, the 19-hydroxylation of androgens significantly exceeds aromatization, with 19-hydroxy- and 19-oxoandrogen products accumulating in quantities 5 times greater than estrogens [1]. This finding, derived from studies using [19-C3H3]androstenedione and [4-14C]testosterone in semipurified brain cytochrome P-450 fractions, indicates that 19-hydroxytestosterone and related 19-oxygenated steroids are major metabolic endpoints in neural tissue, not merely transient intermediates en route to estrogens.

Neurosteroidogenesis Brain Aromatase 19-Hydroxylase

Optimal Research and Industrial Use Cases for 19-Hydroxytestosterone (CAS 2126-37-6)


Aromatase (CYP19A1) Mechanism and Inhibitor Screening Assays

Researchers investigating aromatase enzyme kinetics and inhibitor efficacy can utilize 19-hydroxytestosterone as a direct substrate to bypass the initial 19-hydroxylation step. This allows for the precise determination of inhibitor constants (e.g., Ki) against the terminal aromatization reaction, as demonstrated by the equivalent inhibition of estradiol formation from both testosterone and 19-OHT by 4-hydroxyandrostenedione [1]. This application is critical for developing selective aromatase inhibitors for breast cancer therapy and endocrine research.

Dissecting Androgen Receptor-Independent Steroid Signaling

Given its negligible peripheral androgenic activity and inability to suppress LH release, 19-OHT serves as an ideal tool for distinguishing androgen receptor (AR)-mediated effects from those mediated by alternative pathways, such as membrane-bound receptors or metabolic conversion to estrogens [1][2]. This is particularly valuable in neuroendocrinology, where 19-OHT's failure to maintain male sexual behavior helps validate the aromatization hypothesis of testosterone action in the brain [3].

Testicular Steroidogenesis and Comparative Endocrinology Studies

The identification of 19-hydroxytestosterone as a quantitatively significant secretory product of porcine Leydig cells, exceeding levels of 19-hydroxyandrostenedione, positions this compound as a key analyte in studies of testicular function, steroidogenic enzyme expression, and species-specific differences in androgen metabolism [1]. Procurement of authenticated 19-OHT is essential for developing and validating LC-MS/MS methods for steroid profiling in reproductive toxicology and livestock research.

Neurosteroid Biosynthesis and Brain Aromatase Research

The discovery that 19-hydroxyandrogens accumulate in rat brain at levels 5-fold higher than estrogens implicates 19-OHT as a potential neuroactive steroid with distinct functions [1]. Researchers exploring the role of brain-derived steroids in neuroprotection, synaptic plasticity, or behavior can employ 19-OHT to investigate the non-aromatase-mediated actions of 19-oxygenated androgens, or as a precursor in radiolabeled form to trace metabolic flux in neural tissue.

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